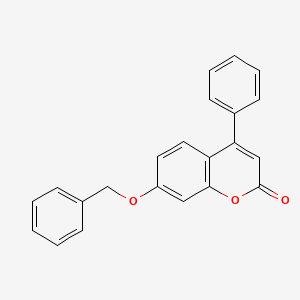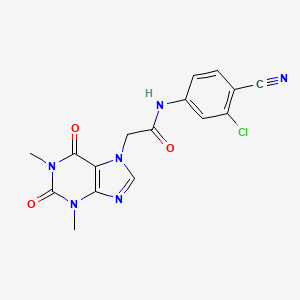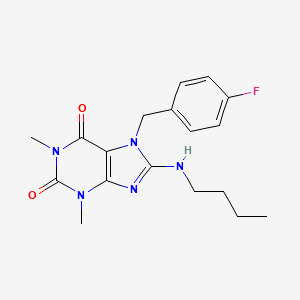![molecular formula C18H14Br2N4O3 B11668294 N'-[(3Z)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-({[(1E)-1-(4-bromophenyl)ethylidene]amino}oxy)acetohydrazide](/img/structure/B11668294.png)
N'-[(3Z)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-({[(1E)-1-(4-bromophenyl)ethylidene]amino}oxy)acetohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3Z)-5-ブロモ-2-オキソ-1,2-ジヒドロ-3H-インドール-3-イリデン]-2-({[(1E)-1-(4-ブロモフェニル)エチリデン]アミノ}オキシ)アセトヒドラジドは、臭素原子、インドールコア、ヒドラジド官能基を含む独特の構造を持つ複雑な有機化合物です。
準備方法
合成経路と反応条件
(3Z)-5-ブロモ-2-オキソ-1,2-ジヒドロ-3H-インドール-3-イリデン]-2-({[(1E)-1-(4-ブロモフェニル)エチリデン]アミノ}オキシ)アセトヒドラジドの合成は、通常、市販の前駆体から始まる複数の手順を含みます。主な手順には、以下が含まれます。
インドールコアの形成: インドールコアは、フィッシャーインドール合成によって合成できます。これは、フェニルヒドラジンとアルデヒドまたはケトンを酸性条件下で反応させる方法です。
臭素化: インドールコアは、臭素またはN-ブロモスクシンイミド(NBS)を使用して臭素化され、目的の位置に臭素原子を導入します。
ヒドラジド形成: 臭素化されたインドールは、ヒドラジン誘導体と反応してヒドラジド官能基を形成します。
縮合反応: 最終段階では、ヒドラジドをアルデヒドまたはケトンと縮合させて目的の化合物を形成します。
工業生産方法
この化合物の工業生産は、収率を向上させ、コストを削減するために、上記の合成経路の最適化を含みます。これには、反応条件とスケーラビリティをより良く制御できる連続フロー反応器の使用が含まれます。
化学反応の分析
反応の種類
(3Z)-5-ブロモ-2-オキソ-1,2-ジヒドロ-3H-インドール-3-イリデン]-2-({[(1E)-1-(4-ブロモフェニル)エチリデン]アミノ}オキシ)アセトヒドラジドは、次のようなさまざまな化学反応を起こす可能性があります。
酸化: この化合物は、過マンガン酸カリウムまたは過酸化水素などの酸化剤を使用して酸化できます。
還元: 還元は、水素化ホウ素ナトリウムまたは水素化アルミニウムリチウムなどの還元剤を使用して達成できます。
置換: 臭素原子は、求核置換反応によって他の官能基に置換できます。
一般的な試薬と条件
酸化: 酸性媒体中の過マンガン酸カリウム。
還元: メタノール中の水素化ホウ素ナトリウム。
置換: ジメチルホルムアミド(DMF)中のアジ化ナトリウム。
生成される主な生成物
酸化: カルボン酸またはケトンの形成。
還元: アルコールまたはアミンの形成。
置換: アジドまたは他の置換誘導体の形成。
科学研究への応用
(3Z)-5-ブロモ-2-オキソ-1,2-ジヒドロ-3H-インドール-3-イリデン]-2-({[(1E)-1-(4-ブロモフェニル)エチリデン]アミノ}オキシ)アセトヒドラジドは、科学研究でいくつかの用途があります。
医薬品化学: 独特の構造と生物活性により、新薬開発のためのリード化合物としての可能性があります。
有機合成: より複雑な有機分子の合成の中間体として使用されます。
材料科学:
科学的研究の応用
N’-[(3Z)-5-BROMO-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-2-{[(E)-[1-(4-BROMOPHENYL)ETHYLIDENE]AMINO]OXY}ACETOHYDRAZIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the development of new materials with specific properties.
作用機序
(3Z)-5-ブロモ-2-オキソ-1,2-ジヒドロ-3H-インドール-3-イリデン]-2-({[(1E)-1-(4-ブロモフェニル)エチリデン]アミノ}オキシ)アセトヒドラジドの作用機序には、特定の分子標的との相互作用が関係しています。この化合物は、酵素や受容体に結合し、その活性を調節し、さまざまな生物学的効果を引き起こす可能性があります。関与する正確な分子標的と経路は、化合物が使用される特定の用途と状況によって異なります。
類似の化合物との比較
類似の化合物
N-(4-ブロモフェニル)ベンズアミド: ブロモフェニル基を共有していますが、インドールコアとヒドラジド官能基がありません。
4-ブロモフェニル 4-ブロモベンゾエート: ブロモフェニル基を含みますが、全体的な構造と官能基が異なります。
ユニークさ
(3Z)-5-ブロモ-2-オキソ-1,2-ジヒドロ-3H-インドール-3-イリデン]-2-({[(1E)-1-(4-ブロモフェニル)エチリデン]アミノ}オキシ)アセトヒドラジドは、インドールコア、臭素原子、ヒドラジド官能基を組み合わせている点が特徴です。この独特の構造は、類似の化合物にはない特定の化学的および生物学的特性を与えます。
類似化合物との比較
Similar Compounds
(E)-p-bromoacetophenone oxime: Shares the bromophenyl group but differs in the overall structure and functional groups.
Pyrazolo [1,5-a]pyrimidine: Contains similar “amino-nitro-amino” arrangements but has a different core structure.
Uniqueness
N’-[(3Z)-5-BROMO-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-2-{[(E)-[1-(4-BROMOPHENYL)ETHYLIDENE]AMINO]OXY}ACETOHYDRAZIDE is unique due to its combination of an indole core with bromine atoms and an acetohydrazide moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .
特性
分子式 |
C18H14Br2N4O3 |
|---|---|
分子量 |
494.1 g/mol |
IUPAC名 |
N-[(5-bromo-2-hydroxy-1H-indol-3-yl)imino]-2-[(E)-1-(4-bromophenyl)ethylideneamino]oxyacetamide |
InChI |
InChI=1S/C18H14Br2N4O3/c1-10(11-2-4-12(19)5-3-11)24-27-9-16(25)22-23-17-14-8-13(20)6-7-15(14)21-18(17)26/h2-8,21,26H,9H2,1H3/b23-22?,24-10+ |
InChIキー |
BJZATSXFGCWPFB-YPJPKSQCSA-N |
異性体SMILES |
C/C(=N\OCC(=O)N=NC1=C(NC2=C1C=C(C=C2)Br)O)/C3=CC=C(C=C3)Br |
正規SMILES |
CC(=NOCC(=O)N=NC1=C(NC2=C1C=C(C=C2)Br)O)C3=CC=C(C=C3)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(9H-carbazol-9-yl)-N'-[(1E)-1-(3-nitrophenyl)ethylidene]propanehydrazide](/img/structure/B11668223.png)
![N-(5-{[(2,4-dichlorobenzyl)sulfanyl]methyl}-1,3,4-thiadiazol-2-yl)-2-(3-methylphenoxy)acetamide](/img/structure/B11668227.png)

![(2E,5Z)-3-Cyclopentyl-5-({4-[(3,4-dichlorophenyl)methoxy]phenyl}methylidene)-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B11668235.png)
![N-(3-Chloro-4-methoxyphenyl)-N-({N'-[(3Z)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)benzenesulfonamide](/img/structure/B11668244.png)
![2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]acetohydrazide](/img/structure/B11668251.png)

![2-(4-Methoxyphenyl)-5-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11668265.png)
![(2E)-2-(5-Bromo-2-methoxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B11668288.png)

![N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-3-(4-propoxyphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11668298.png)
![3-[(Z)-[(3,5-Dimethyl-4H-1,2,4-triazol-4-YL)imino]methyl]phenol](/img/structure/B11668301.png)
![(5Z)-5-(4-{2-[(4-chlorophenyl)sulfanyl]ethoxy}-3-methoxybenzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11668309.png)

